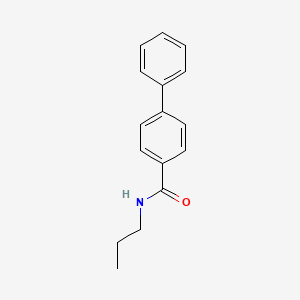

N-n-propyl-4-phenylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Bioactive Molecule Design

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. walshmedicalmedia.comnih.gov Its prevalence stems from the amide bond's unique combination of stability and hydrogen-bonding capabilities, which allows for specific and robust interactions with biological targets such as enzymes and receptors. nih.gov The aromatic ring of the benzamide can be readily substituted, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. nih.gov This adaptability makes the benzamide moiety a valuable building block in the synthesis of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects. walshmedicalmedia.comontosight.ai

The ability to introduce various functional groups onto the benzamide structure allows for the creation of extensive compound libraries for screening and lead optimization. nih.gov This structural versatility has cemented the benzamide scaffold as a cornerstone in the development of new drugs. walshmedicalmedia.com

Overview of N-Phenylbenzamide Derivatives in Contemporary Academic Research

N-phenylbenzamide derivatives, a specific class within the broader benzamide family, are the subject of intensive investigation for their therapeutic potential across multiple disease areas. researchgate.net The addition of a phenyl group on the nitrogen atom of the amide provides another site for modification, further expanding the chemical diversity and potential biological activity of these compounds. nih.gov

Contemporary research highlights the broad utility of this class. For instance, novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have been synthesized and evaluated for their antifungal and insecticidal properties. researchgate.net In the realm of antiviral research, a series of N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71, the causative agent of hand, foot, and mouth disease. mdpi.com One particular derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed significant activity against multiple strains of the virus at low micromolar concentrations. mdpi.com

Furthermore, imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to possess potential as anticancer agents. nih.gov Certain compounds in this series exhibited good cytotoxic activity against cancer cell lines. nih.gov The diverse biological activities of N-phenylbenzamide derivatives underscore their importance in modern medicinal chemistry research. walshmedicalmedia.comresearchgate.net

Detailed Research Findings on N-Phenylbenzamide Derivatives

While direct and extensive research on N-n-propyl-4-phenylbenzamide is not widely published, the study of its structural analogs provides significant insights into the potential biological activities of this class of compounds. The following tables summarize findings for various N-phenylbenzamide derivatives, illustrating the therapeutic potential inherent in this chemical scaffold.

Antiviral Activity of N-Phenylbenzamide Derivatives

A study focused on inhibitors of Enterovirus 71 (EV 71) synthesized a series of N-phenylbenzamide derivatives and tested their efficacy. The results for selected compounds are presented below.

| Compound ID | Structure | IC₅₀ (µM) vs. EV 71 (SZ-98 strain) | TC₅₀ (µM) in Vero cells | Selectivity Index (SI) |

| 1c | 3-Amino-N-(4-chlorophenyl)-4-methoxybenzamide | 15 ± 1.5 | 450 ± 0.0 | 30 |

| 1e | 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 ± 0.8 | 620 ± 0.0 | 109 |

| 2a | N-(3-Amino-4-methoxyphenyl)-N-phenyl-2-fluoropropanamide | 18 ± 1.2 | >650 | >36 |

| Data sourced from a study on novel Enterovirus 71 inhibitors. mdpi.comnih.gov IC₅₀ represents the half-maximal inhibitory concentration, while TC₅₀ indicates the 50% toxic concentration in host cells. |

Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives

Researchers have also explored N-phenylbenzamides for their anticancer properties. A series of imidazole-based derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines.

| Compound ID | Structure | IC₅₀ (µM) vs. HCT116 (Colon Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |

| 4a | 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide | 15.6 | 18.2 |

| 4b | N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | 13.4 | 15.5 |

| 4e | N-(4-Methoxyphenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | 7.5 | 9.8 |

| 4f | N-(4-Methylphenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | 8.9 | 11.1 |

| Data from a study on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents. nih.gov Doxorubicin was used as a positive control. |

Antifungal and Insecticidal Activities

The versatility of the N-phenylbenzamide scaffold is further demonstrated by its application in agricultural science. Derivatives containing a trifluoromethylpyrimidine moiety have been assessed for their ability to inhibit fungal growth and act as insecticides.

| Compound ID | Structure | Antifungal Activity vs. Botrytis cinerea (% inhibition at 50 µg/mL) |

| 4a | N-(4-fluorophenyl)-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzamide | 55.6 |

| 4b | N-(4-chlorophenyl)-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzamide | 62.3 |

| 4d | N-(4-methoxyphenyl)-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzamide | 58.7 |

| 4g | N-(4-bromo-3-chlorophenyl)-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzamide | 65.4 |

| Data from a study on N-phenylbenzamide derivatives for antifungal and insecticidal applications. researchgate.net |

These findings from related compounds suggest that this compound could be a candidate for investigation in various therapeutic and industrial applications, warranting further synthesis and biological evaluation.

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

4-phenyl-N-propylbenzamide |

InChI |

InChI=1S/C16H17NO/c1-2-12-17-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18) |

InChI Key |

NJFWTSPUTLPZLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Phenylbenzamide Core Structures

The synthesis of the N-phenylbenzamide scaffold, the fundamental structure of the target compound, can be achieved through several reliable chemical reactions. These methods primarily involve the formation of an amide bond between a benzoic acid derivative and an aniline (B41778) derivative.

Nucleophilic Substitution Approaches for Amide Formation

Nucleophilic substitution is a foundational method for creating the amide linkage in N-phenylbenzamides. A common approach involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with an amine.

One specific method involves reacting substituted benzoyl chlorides with 1,3-diphenylthiourea. innovareacademics.inresearchgate.net This reaction proceeds in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. innovareacademics.inresearchgate.net The process is believed to occur via a nucleophilic substitution followed by a rearrangement involving an imino alcohol-amide tautomerism to yield the N-phenylbenzamide product. innovareacademics.inresearchgate.net This method has been reported to produce excellent and pure yields, ranging from 40-93%. innovareacademics.in Alkylation of existing amide or amine groups can also be achieved through nucleophilic substitution, where a mild base like sodium bicarbonate (NaHCO₃) is employed to prevent the cleavage of the amide bond. nih.gov

Table 1: Synthesis of N-Phenylbenzamides via Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted Benzoyl Chloride | 1,3-Diphenylthiourea | Triethylamine | THF | Reflux, 4 hours | 40-93% | innovareacademics.in |

Amidation Reactions Utilizing Coupling Reagents

Direct condensation of a carboxylic acid and an amine is a more atom-economical approach, often facilitated by coupling reagents that activate the carboxylic acid. A variety of these reagents have been successfully employed in the synthesis of N-phenylbenzamide derivatives. researchgate.net

Common coupling systems include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often used with an activating reagent like N-hydroxybenzotriazole (HOBt). nih.gov This combination is effective for condensing benzoic acid derivatives with various amines in solvents like dichloromethane (B109758) (CH₂Cl₂). nih.gov Other peptide coupling reagents such as HATU, PyBOP, HBTU, and TBTU have also been used, though yields may vary depending on the specific reagents and conditions. cbijournal.com Additionally, inorganic reagents like titanium tetrachloride (TiCl₄) have been shown to mediate the amidation of benzoic acid with aniline, providing the N-phenylbenzamide product in high yield (98%) when used in stoichiometric amounts in pyridine (B92270). nih.gov

Table 2: Comparison of Coupling Reagents for N-Phenylbenzamide Synthesis

| Carboxylic Acid | Amine | Coupling System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Amino-4-methoxybenzoic acid | Various Amines | DIC / HOBt | CH₂Cl₂ | Room Temp, 5 hours | 60-70% | nih.gov |

| 4-Methylbenzoic acid | o-Toluidine | HOBt / EDC.HCl | THF | Room Temp | Good | cbijournal.com |

Oxidative Amidation Strategies

Oxidative amidation provides an alternative route to N-phenylbenzamides, typically starting from aldehydes. innovareacademics.indocsity.com This transformation can be achieved using various catalytic systems. Transition metals like palladium, ruthenium, rhodium, and copper have all been used to catalyze the oxidative coupling of aldehydes with amines. acs.org

One notable method employs a copper-based metal-organic framework (Cu-MOF) as a recyclable heterogeneous catalyst. nih.gov In this system, an aldehyde reacts with a primary amine in the presence of oxidants like N-chlorosuccinimide (NCS) and aqueous tert-butyl hydroperoxide (TBHP). nih.gov This approach is valued for its efficiency and adherence to greener chemistry principles. nih.gov Other systems, such as those using palladium catalysts, have also been developed for the oxidative amidation of aldehydes with amines in the presence of an oxidant. acs.org

Targeted Synthesis of N-n-Propyl-4-phenylbenzamide and Close Structural Analogs

Moving from the general N-phenylbenzamide core to the specific this compound requires methods that can introduce the n-propyl group onto the amide nitrogen.

Synthesis of N-Alkyl-Substituted Benzamide (B126) Derivatives with Propyl Moieties

The synthesis of N-alkylated benzamides, including those with propyl groups, can be accomplished through direct alkylation. A general procedure involves treating the parent N-substituted benzamide with an alkylating agent, such as n-propyl iodide (n-PrI), in the presence of a mild base like sodium bicarbonate (NaHCO₃). nih.gov This method directly introduces the propyl group onto the nitrogen atom of the amide.

Another strategy involves building the molecule from precursors already containing the propyl group. For instance, 2-amino-N-propylbenzamide can be synthesized and then used as a precursor for more complex structures. rsc.org This intermediate is prepared by reacting isatoic anhydride (B1165640) with propylamine. rsc.org Similarly, studies on other complex benzamides have reported the synthesis of derivatives using n-propyl amine as a reactant, indicating that standard amidation reactions (e.g., from an acid chloride or using coupling agents) with n-propylamine are a viable route. nih.govacs.org

Table 3: General Method for N-Propylation of Benzamides

| Starting Material | Reagent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| N-Substituted Benzamide | n-Propyl Iodide (n-PrI) | NaHCO₃ | CH₂Cl₂ | Room Temp, 12 hours | nih.gov |

Strategies for Enantiomeric Control in Propyl-Substituted Benzamide Synthesis

Achieving enantiomeric control in the synthesis of molecules like this compound, which can exhibit chirality due to restricted rotation (atropisomerism), presents a significant synthetic challenge. researchgate.net The presence of different substituents on the amide nitrogen can lead to the existence of multiple stereoisomers. researchgate.net

One advanced strategy for achieving enantioselectivity is dynamic kinetic resolution. researchgate.net This process often involves using a chiral catalyst, such as a peptide, to preferentially react with one enantiomer of a rapidly racemizing starting material. researchgate.net This technique can lead to the formation of atropisomers with high enantiomeric ratios. researchgate.net

Another effective strategy is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For example, chiral auxiliaries like (S)-phenylglycinol have been used to achieve the asymmetric synthesis of related N-substituted benzazepine structures. rsc.org Similarly, chiral sulfinamide auxiliaries have been employed to control the formation of specific rotamers in complex benzamide-containing structures that include propyl groups. frontiersin.org These methods provide a pathway to control the complex stereochemistry that can arise in sterically hindered or multi-axis benzamide systems. researchgate.netfrontiersin.org

Derivatization and Scaffold Modification Strategies for Lead Optimization

Lead optimization is a critical phase in drug discovery that involves the iterative chemical modification of a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics. For the this compound scaffold, derivatization strategies can be systematically applied to its core components: the N-n-propyl group, the central benzamide linkage, and the 4-phenyl ring system. These modifications aim to probe the structure-activity relationship (SAR) and identify key interactions with the biological target.

Modification of the N-Alkyl Substituent:

The N-n-propyl group provides a key point for derivatization to explore the steric and electronic requirements of the binding pocket. Shortening or lengthening the alkyl chain, as well as introducing branching or cyclic structures, can significantly impact biological activity. For instance, in related benzamide series, replacing a linear alkyl chain with a branched one, such as an isopropyl or isobutyl group, or a cycloalkyl moiety like a cyclopropyl (B3062369) group, has been shown to influence potency and selectivity. acs.org

Furthermore, the introduction of heteroatoms into the N-alkyl chain can modulate physicochemical properties like solubility and polarity, and potentially introduce new hydrogen bonding interactions. For example, replacing the propyl group with a 2-methoxyethyl or a 3-(dimethylamino)propyl group can alter the compound's pharmacokinetic profile. A study on related benzamide derivatives showed that such modifications can differentiate between agonist and antagonist activity at the target receptor. acs.org

Table 1: Representative Modifications of the N-Alkyl Group and Their Rationale

| Modification Type | Example Substituent | Rationale for Modification |

| Chain Length Variation | Ethyl, Butyl | To probe the size of the hydrophobic pocket. |

| Branching | Isopropyl, tert-Butyl | To investigate steric tolerance and potentially increase metabolic stability. acs.org |

| Cycloalkylation | Cyclopropyl, Cyclohexyl | To introduce conformational rigidity and explore specific binding orientations. |

| Heteroatom Introduction | 2-Methoxyethyl, 3-(Dimethylamino)propyl | To improve solubility, modulate basicity, and introduce potential hydrogen bond donor/acceptor sites. acs.org |

Interactive Data Table: N-Alkyl Group Modifications

Modification of the 4-Phenyl Ring:

The 4-phenyl ring is another crucial region for derivatization. Introducing substituents on this ring can modulate electronic properties, hydrophobicity, and provide additional interaction points with the target. Common modifications include the introduction of small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) at various positions (ortho, meta, para). researchgate.net

For example, in a series of N-phenylbenzamide derivatives, the introduction of a bromo substituent on the phenyl ring was found to be important for anti-enterovirus 71 activity. researchgate.net In another study on benzamide analogs, replacing the phenyl ring with heteroaromatic rings like pyridine or thiophene (B33073) significantly impacted their inhibitory activity against Mycobacterium tuberculosis. acs.org This strategy, known as scaffold hopping, can lead to the discovery of novel intellectual property and improved drug-like properties.

Table 2: Representative Modifications of the 4-Phenyl Ring

| Modification Type | Example Substituent | Position | Rationale for Modification |

| Electronic Modulation | -OCH₃, -Cl, -CF₃ | para, meta | To alter the electron density of the ring and probe electronic interactions. researchgate.net |

| Steric Bulk Variation | -CH₃, -isopropyl | para | To investigate the size and shape of the binding site. |

| Heteroaromatic Replacement | Pyridinyl, Thienyl | 4-position | To introduce new hydrogen bonding capabilities and alter physicochemical properties (scaffold hopping). acs.org |

| Fused Ring Systems | Naphthyl, Benzothiazolyl | 4-position | To extend the scaffold and explore larger binding domains. |

Interactive Data Table: 4-Phenyl Ring Modifications

Structure Activity Relationship Sar Investigations

Influence of Substituents on the Benzoyl Moiety (Phenyl Ring A) on Biological Efficacy

The benzoyl moiety, designated as Phenyl Ring A, is a critical component for the biological activity of N-phenylbenzamides. In the case of N-n-propyl-4-phenylbenzamide, this ring is substituted with another phenyl group at the 4-position. Research into related compounds has shown that the nature and position of substituents on this ring are pivotal.

Studies on N-phenylbenzamide analogues as inhibitors of the colchicine (B1669291) site of tubulin have demonstrated the importance of this part of the molecule. For instance, a series of compounds were synthesized where the benzoyl moiety was explored for its impact on cytotoxicity against various cancer cell lines. It was found that certain substituents could enhance activity. While a direct phenyl group at the 4-position as in our lead compound is a specific case, research on other substituents provides valuable insights. For example, the presence of a 3,4,5-trimethoxy substitution pattern on Phenyl Ring A is a well-known feature in many potent tubulin inhibitors, such as combretastatin (B1194345) A-4. The introduction of methoxy (B1213986) groups, particularly at the 3- and 4-positions, has been shown to be favorable for activity.

Another study focusing on N-phenylbenzamides as potential anticancer agents highlighted that modifications on this ring significantly influence their efficacy. The presence of halogen atoms or small alkyl groups can also modulate the biological response. The electronic and steric properties of these substituents play a crucial role in the binding affinity of the compounds to their target proteins.

The table below summarizes the effect of various substituents on the benzoyl moiety from a study on N-phenylbenzamide derivatives as tubulin polymerization inhibitors.

| Substituent on Phenyl Ring A (4-position) | Relative Biological Efficacy |

| Hydrogen | Baseline |

| Methoxy (CH₃O) | Increased |

| Halogen (e.g., Cl, F) | Variable, position-dependent |

| Phenyl (as in 4-phenylbenzamide) | Potentially significant for binding pocket occupancy |

Impact of Substituents on the N-Phenyl Moiety (Phenyl Ring B) on Biological Efficacy

The N-phenyl moiety, or Phenyl Ring B, is another key area for SAR exploration. In many biologically active N-phenylbenzamides, this ring is often substituted to enhance potency and selectivity. Research on tubulin inhibitors has shown that substitutions on this ring are crucial for activity.

For example, in a series of N-phenylbenzamide analogues, the introduction of substituents at the 3' and 4'-positions of Phenyl Ring B was investigated. A 4'-amino group was found to be particularly beneficial for tubulin polymerization inhibitory activity. This amino group can potentially form hydrogen bonds within the colchicine binding site of tubulin, thereby stabilizing the ligand-protein complex.

Further studies have explored a range of substituents on this ring. The presence of a hydroxyl group at the 3'-position, combined with a 4'-methoxy group, has also been shown to yield potent compounds. The electronic nature of the substituent is important; electron-donating groups in the para position of Ring B seem to be generally favored for certain biological targets.

The following table illustrates the impact of different substituents on the N-phenyl moiety on the inhibitory concentration (IC₅₀) against a cancer cell line for a series of N-phenylbenzamide derivatives.

| Substituent on N-Phenyl Ring B (4'-position) | IC₅₀ (µM) |

| Hydrogen | 2.5 |

| Amino (NH₂) | 0.8 |

| Methoxy (CH₃O) | 1.5 |

| Hydroxyl (OH) | 1.2 |

Role of the Amide Linker and Alkyl Chain Variations (e.g., n-propyl) on Biological Activity and Stability

The amide linker (-CONH-) is a central feature of the N-phenylbenzamide scaffold. Its conformational rigidity and ability to form hydrogen bonds are essential for maintaining the correct orientation of the two phenyl rings, which is often a prerequisite for effective binding to a biological target. The planarity of the amide bond helps to position the phenyl rings in a specific spatial arrangement.

The alkyl group attached to the amide nitrogen, which is an n-propyl group in the case of this compound, also plays a significant role. The length and branching of this alkyl chain can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. An increase in the length of the alkyl chain can enhance lipophilicity, which may improve membrane permeability but could also lead to increased metabolic degradation or non-specific binding.

Research on related scaffolds has shown that varying the N-alkyl substituent can modulate biological activity. For instance, in a study on N-alkylated benzamides, it was found that small alkyl groups like methyl, ethyl, or propyl often provide a good balance between potency and favorable pharmacokinetic properties. The n-propyl group in this compound likely contributes to an optimal lipophilicity profile for its intended biological target. Replacing the amide bond with a more flexible or rigid linker, or altering the N-alkyl group, can lead to a significant loss of activity, highlighting the importance of this specific structural arrangement.

Pharmacophore Elucidation for N-Phenylbenzamide Scaffolds Targeting Specific Biological Pathways

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For N-phenylbenzamide scaffolds, several pharmacophore models have been proposed based on their activity against different targets, such as tubulin or various enzymes.

For N-phenylbenzamides acting as tubulin inhibitors, a common pharmacophore model includes:

Two aromatic regions corresponding to Phenyl Rings A and B.

A hydrogen bond donor/acceptor feature associated with the amide linker.

Specific hydrophobic or hydrogen-bonding features based on the substituents on the phenyl rings.

Pharmacological Characterization and Molecular Target Elucidation

Antiviral Activities of N-Phenylbenzamide Derivatives

The N-phenylbenzamide scaffold has been identified as a promising chemotype for the development of broad-spectrum antiviral agents. researchgate.net Research has demonstrated the efficacy of these derivatives against a range of viruses, targeting different mechanisms of the viral life cycle.

Enterovirus 71 (EV 71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. mdpi.com Several N-phenylbenzamide derivatives have been synthesized and tested for their ability to inhibit EV 71 replication.

In one study, a series of novel N-phenylbenzamide derivatives were evaluated for their anti-EV 71 activity in vitro. Among the synthesized compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (referred to as compound 1e) showed notable activity against multiple strains of EV 71. mdpi.comresearchgate.net It exhibited 50% inhibitory concentration (IC₅₀) values in the low micromolar range, from 5.7 ± 0.8 to 12 ± 1.2 μM, depending on the viral strain. mdpi.comresearchgate.net Importantly, its cytotoxicity to the host Vero cells was significantly lower than that of the control drug, pirodavir, making it a promising lead compound for further development. mdpi.comresearchgate.net

Another N-phenylbenzamide derivative, known as IMB-Z , has been shown to inhibit EV71 replication by modulating a host cellular factor. nih.gov The antiviral activity of IMB-Z is linked to its ability to increase the intracellular levels of Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G or A3G). nih.gov A3G is a known restriction factor for several viruses, and its induction by IMB-Z represents a potential therapeutic strategy. nih.gov Mechanistic studies suggest A3G interacts with the viral 3D RNA-dependent RNA polymerase (RdRp) and viral RNA, and gets packaged into new virions, thereby reducing their infectivity. nih.gov

Table 1: In Vitro Antiviral Activity of N-Phenylbenzamide Derivatives Against Enterovirus 71 (EV 71)

| Compound | Virus Strain(s) | IC₅₀ (µM) | TC₅₀ (µM) (Vero cells) | Selectivity Index (SI) (TC₅₀/IC₅₀) | Source(s) |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | SZ-98, JS-52-3, H, BrCr | 5.7 ± 0.8 to 12 ± 1.2 | 620 ± 0.0 | 51.7 - 108.8 | mdpi.com |

| Pirodavir (Control) | SZ-98, JS-52-3, H, BrCr | Not specified | 31 ± 2.2 | Not specified | mdpi.com |

Human Papillomavirus (HPV) is a primary cause of cervical cancer and other lesions. rjpbr.com The search for effective antiviral treatments has led to the investigation of small molecules that can inhibit various stages of the HPV life cycle. Key targets for these inhibitors include the viral proteins E1, E2, E6, and E7, which are crucial for viral replication and oncogenesis. rjpbr.com While numerous small molecules have been studied, and some have advanced to clinical trials, there is a lack of specific published research focusing on the activity of N-n-propyl-4-phenylbenzamide or other N-phenylbenzamide derivatives against HPV. rjpbr.com The field is dominated by inhibitors targeting the E1/E2 protein-protein interaction or the oncogenic functions of E6 and E7. rjpbr.com

Venezuelan Equine Encephalitis Virus (VEEV) is an alphavirus that can cause severe, and sometimes fatal, encephalitis in humans. nih.govnih.gov Due to its potential as a bioterrorism agent, there is a significant effort to develop effective antiviral therapies. nih.govacs.org An N-phenylbenzamide derivative, (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide (ML336), has been identified as a highly potent inhibitor of VEEV. nih.govnih.gov

ML336 emerged from an optimization effort of an initial screening hit. acs.orgacs.org It potently inhibits several strains of VEEV, including the vaccine strain TC-83 and the wild-type Trinidad donkey (TrD) strain, with 50% effective concentration (EC₅₀) values in the low nanomolar range (0.02–0.04 μM). nih.govacs.org The compound shows low cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) greater than 50 μM. nih.govacs.org The mechanism of action for this class of compounds is the inhibition of viral RNA synthesis, affecting both the positive-sense and negative-sense viral RNA strands, likely through interaction with the viral replicase complex. nih.gov

Table 2: In Vitro Antiviral Activity of ML336 Against Venezuelan Equine Encephalitis Virus (VEEV)

| Compound | Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | IC₅₀ (µM) (RNA Synthesis) | Source(s) |

| ML336 | VEEV (TC-83) | CPE | 0.02–0.04 | > 50 | 0.0011 | nih.gov, nih.gov |

| ML336 | VEEV (TrD) | CPE | 0.02–0.04 | > 50 | Not specified | acs.org |

CPE: Cytopathic Effect Assay

N-phenylbenzamide derivatives have also been investigated for their potential to combat the Hepatitis C Virus (HCV). scienceopen.comresearchgate.net Similar to the findings with other viruses, these compounds demonstrate a broad-spectrum antiviral potential. nih.gov Research indicates that the anti-HCV effect of some N-phenylbenzamide derivatives may be mediated through the upregulation of the host protein APOBEC3G (A3G), which restricts viral replication. nih.gov This mechanism is shared with their activity against HIV-1 and EV71, suggesting a common, host-centric pathway that could be exploited for broad-spectrum antiviral drug development. nih.gov

Antimicrobial and Antifungal Spectrum

The utility of the N-phenylbenzamide scaffold extends beyond antiviral applications into the realm of antibacterial and antifungal agents. mdpi.comresearchgate.net

N-phenylbenzamide derivatives have demonstrated the potential to be developed as broad-spectrum antibacterial agents. mdpi.com In one study, a series of five N-phenylbenzamide compounds were synthesized and tested in vitro for their efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the zone of inhibition method. mdpi.com The results indicated that these compounds possess antibacterial activity against both types of bacteria, suggesting a broad spectrum of action. mdpi.com

Further studies have synthesized other N-benzamide derivatives and confirmed their antibacterial properties. For instance, compounds N-p-tolylbenzamide and N-(4-bromophenyl)benzamide showed good activity against E. coli and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 3.12 and 6.25 μg/mL, respectively. nanobioletters.com The core N-phenylbenzamide structure is considered a viable candidate for further development into more potent antibacterial agents. mdpi.com

Table 3: Antibacterial Activity of Selected N-Phenylbenzamide Derivatives

| Compound | Bacterial Strain | Method | Result (Zone of Inhibition / MIC) | Source(s) |

| N-phenylbenzamide series (3a-e) | Staphylococcus aureus | Zone of Inhibition | Active (specific zones not detailed) | mdpi.com |

| N-phenylbenzamide series (3a-e) | Escherichia coli | Zone of Inhibition | Active (specific zones not detailed) | mdpi.com |

| N-p-tolylbenzamide | E. coli & B. subtilis | MIC | 3.12 µg/mL | nanobioletters.com |

| N-(4-bromophenyl)benzamide | E. coli & B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

Antiprotozoal Activities and Parasitic Target Research

Activity Against Trypanosoma brucei

The N-phenylbenzamide scaffold is a core structure in a variety of compounds investigated for their activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov Derivatives such as N-phenylbenzamide bis(2-aminoimidazoline) have been studied for their anti-trypanosomal effects. evitachem.com These compounds are thought to exert their activity by binding to the minor groove of AT-rich DNA, which can disrupt DNA-protein interactions and cause damage to the parasite's kinetoplast. evitachem.comresearchgate.net

A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing new inhibitors of T. brucei. nih.gov Subsequent medicinal chemistry efforts led to the synthesis of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, with one compound demonstrating an in vitro EC50 of 0.001 μM. nih.gov Structure-activity relationship (SAR) studies on this series revealed that an unprotected, unsubstituted ethylamino group is crucial for antiparasitic activity. nih.gov Furthermore, a diimidazoline N-phenylbenzamide derivative, compound 66, showed excellent in vitro activity and high selectivity against T. b. rhodesiense, along with significant antitrypanosomal efficacy in vivo. researchgate.net

Activity Against Trypanosoma cruzi

Derivatives of N-phenylbenzamide have also been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. uantwerpen.benih.gov Bisarylimidamides derived from an N-phenylbenzamide core have demonstrated submicromolar inhibitory activity against T. cruzi. researchgate.net Hit-to-lead optimization of a 2-aminobenzimidazole (B67599) series, which can be considered a related benzamide (B126) structure, has been a focus of research to develop new treatments for Chagas disease. uantwerpen.be

Research on 5-nitroindazolinone derivatives, which share structural similarities with benzamides, has identified compounds with significant activity against intracellular amastigotes of T. cruzi. cambridge.orgresearchgate.net For example, the 2-benzyl-1-propyl derivative showed an IC50 of 3.56 ± 0.99 µM on Tulahuen amastigotes. cambridge.orgresearchgate.net Similarly, a series of 3-nitro-1H-1,2,4-triazole-based amides displayed potent activity against T. cruzi intracellular amastigotes, with some compounds being up to 58 times more potent than the reference drug benznidazole. nih.gov

Activity Against Leishmania donovani

The N-phenylbenzamide scaffold has been incorporated into molecules targeting Leishmania donovani, the parasite that causes visceral leishmaniasis. researchgate.netplos.org Bisarylimidamides with this core structure have shown submicromolar inhibitory activity against L. donovani. researchgate.net One particular lead compound, 4-(picolinimidamido)-N-(4-(picolinimidamido)phenyl)benzamide, was identified as a potent and selective inhibitor of Leishmania growth, with EC50 values of 0.26 μM against promastigotes and 0.65 μM against intracellular amastigotes. acs.org The mechanism of action for these types of compounds is believed to involve binding to the minor groove of AT-rich DNA in the parasite's kinetoplast. researchgate.netacs.org

Other research has identified various natural and synthetic compounds with activity against L. donovani. For instance, a high-throughput screening of natural products identified several compounds, including flavonoids and ansa-macrolides, with anti-leishmanial properties. mdpi.com Additionally, certain glycoside derivatives have shown potent antileishmanial activity, with one compound exhibiting an IC50 value of 1.13 µM against L. donovani promastigotes. nih.gov

Table 2: Antiprotozoal Activity of N-Phenylbenzamide and Related Derivatives

| Compound/Derivative Class | Target Parasite | Observed Activity (IC50/EC50) | Reference |

|---|---|---|---|

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamide (Compound 73) | Trypanosoma brucei | 0.001 μM | nih.gov |

| Bisarylimidamides (Series 3) | Trypanosoma cruzi | Submicromolar inhibition | researchgate.net |

| 2-benzyl-1-propyl-5-nitroindazolinone (Compound 22) | Trypanosoma cruzi (Tulahuen amastigotes) | 3.56 ± 0.99 µM | cambridge.orgresearchgate.net |

| 4-(picolinimidamido)-N-(4-(picolinimidamido)phenyl)benzamide (Compound 1) | Leishmania donovani (promastigotes) | 0.26 μM | acs.org |

| 4-(picolinimidamido)-N-(4-(picolinimidamido)phenyl)benzamide (Compound 1) | Leishmania donovani (intracellular amastigotes) | 0.65 μM | acs.org |

| Bisarylimidamides (Series 3) | Leishmania donovani | Submicromolar inhibition | researchgate.net |

Receptor Modulation and Enzyme Inhibition Profiling

Serotonin (B10506) Receptor (5-HT) Binding and Functional Activity (e.g., 5-HT1B Antagonism)

While direct binding data for this compound is not available in the provided search results, the benzamide moiety is a well-established scaffold for ligands targeting serotonin (5-HT) receptors. nih.govacs.orgacs.org A closely related compound, 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562), has been characterized as a potent and selective antagonist of the human 5-HT1B receptor. acs.orgevitachem.comnih.gov

Functional studies using a [35S]GTPγS binding assay have confirmed that GR-55562 acts as a neutral antagonist at h5-HT1B receptors. nih.govacs.orgacs.org This means it competitively blocks the receptor without stimulating or inhibiting its basal activity. acs.org The binding affinity of GR-55562 and its analogs has been evaluated at cloned human 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govacs.org These studies have shown that while the binding affinity profile can be similar among analogs, their functional activity at the h5-HT1B receptor can differ significantly, ranging from neutral antagonists to partial agonists. nih.govacs.org

Molecular modeling suggests that the orientation of the alkylamino side chain relative to the rest of the molecule plays a critical role in determining whether a compound acts as a neutral antagonist or a partial agonist. nih.govacs.org Specifically, a near-orthogonal orientation of the protonated amine (NH+) projection to the hydrogen-bond receptor site is characteristic of neutral antagonists. nih.govacs.org

Table 3: Functional Activity of a Benzamide Analog at Serotonin Receptors

| Compound | Receptor Target | Functional Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) | Human 5-HT1B | Neutral Antagonist | Competitively antagonized zolmitriptan-mediated response in a GTPγS binding assay. | nih.govacs.orgacs.org |

| GR-55562 | Human 5-HT1A, 5-HT1D | Selective for 5-HT1B | Displays selective binding affinity for the h5-HT1B receptor over h5-HT1A and h5-HT1D receptors. | acs.org |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. science.gov Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. science.govbrieflands.com Research into novel AChE inhibitors has explored a wide range of chemical scaffolds. science.gov

Within this context, derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbenzamide have been synthesized and evaluated for their potential to inhibit AChE. brieflands.com In one study, a series of these compounds were tested, and their inhibitory concentrations (IC50) were determined using the Ellman method. brieflands.com One particular derivative, compound 4g (featuring an ortho-nitro moiety), demonstrated the most significant inhibitory activity with an IC50 value of 1.1 ± 0.25 µM. brieflands.com While this was less potent than the reference drug donepezil (B133215) (IC50 = 0.41 ± 0.12 µM), it highlights the potential of the N-phenylbenzamide scaffold as a starting point for the design of new AChE inhibitors. brieflands.com

Similarly, studies on other benzamide derivatives, such as salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, have also shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dntb.gov.ua For instance, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a notable AChE inhibitor with an IC50 of 38.98 µM. dntb.gov.ua Furthermore, benzenesulfonamides carrying a benzamide moiety have demonstrated significant inhibitory potential against AChE at nanomolar levels. bohrium.com

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4g (ortho-nitro derivative of 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbenzamide) | AChE | 1.1 ± 0.25 | brieflands.com |

| Donepezil (Reference) | AChE | 0.41 ± 0.12 | brieflands.com |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | dntb.gov.ua |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | dntb.gov.ua |

STE20/SPS1-Related Proline/Alanine-Rich Kinase (SPAK) Inhibition

STE20/SPS1-related proline/alanine-rich kinase (SPAK) is a serine/threonine kinase that plays a crucial role in regulating ion transport across cell membranes. wikipedia.orguniprot.org It is a key component of the WNK-SPAK/OSR1 kinase cascade. uniprot.org SPAK functions by phosphorylating and thereby activating cation-chloride cotransporters like NKCC1 and inhibiting transporters such as KCC2. uniprot.orgnih.govplos.org This regulatory activity is vital for processes such as maintaining cell volume in response to osmotic stress and controlling sodium reabsorption in the kidneys. uniprot.orgnih.gov

The involvement of the SPAK signaling pathway has been implicated in various physiological and pathological conditions. For example, in the context of epilepsy, SPAK is understood to be an indirect regulator of the intracellular chloride concentration ([Cl-]i), which in turn influences the function of GABAergic signaling. plos.org Given its role in cellular stress responses and ion homeostasis, SPAEmerged as a potential therapeutic target. wikipedia.org However, current research has not yet specifically detailed the inhibitory activity of this compound on SPAK.

Poly(ADP-Ribose) Glycohydrolase (PARG) Inhibition

Poly(ADP-ribose) glycohydrolase (PARG) is an essential enzyme involved in the DNA damage response pathway. ximbio.comnih.gov It is responsible for degrading poly(ADP-ribose) (PAR) chains, which are synthesized by poly(ADP-ribose) polymerases (PARPs) at sites of DNA damage. ximbio.comfrontiersin.org The removal of these PAR chains is a critical step for the completion of DNA repair. nih.gov

Inhibition of PARG leads to the accumulation of PAR chains, which can disrupt DNA repair processes and ultimately lead to cell death, particularly in cancer cells that already have deficiencies in their DNA repair mechanisms. ximbio.comnih.gov This makes PARG an attractive target for cancer therapy. ximbio.com Research has shown that cells deficient in the homologous recombination protein BRCA2 are particularly sensitive to the inhibition or depletion of PARG. nih.gov

While there is significant interest in developing PARG inhibitors, the specific inhibitory activity of this compound on PARG has not been explicitly reported in the available literature. However, research into other chemical classes has led to the discovery of potent and selective PARG inhibitors. For instance, PDD 00017273 is a known potent and selective PARG inhibitor with an IC50 of 26 nM. Studies on modified salicylanilides have also identified compounds that inhibit PARG, although some of these also show activity against PARP-1, indicating a degree of homology in their active sites. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Antagonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. mdpi.com It is a key regulator of adipocyte differentiation, insulin (B600854) sensitivity, and has been implicated in various disease processes, including type 2 diabetes and cancer. mdpi.com PPARγ can be modulated by a range of ligands, including full agonists, partial agonists, and antagonists. mdpi.com

The thiazolidinedione class of drugs, such as rosiglitazone (B1679542) and pioglitazone, are well-known PPARγ agonists used in the treatment of type 2 diabetes. mdpi.comnih.gov Conversely, PPARγ antagonists block the activity of this receptor. One such antagonist is GW9662, which has been shown to be a selective and irreversible antagonist of PPARγ with an IC50 of 3.3 nM. rndsystems.comnih.gov

While the direct antagonistic effect of this compound on PPARγ has not been specifically documented, research on related structures provides insights. Studies have explored the development of arylalkynyl amide-type hPPARγ antagonists, which were designed based on a hypothesis involving the displacement of helix 12 in the receptor's ligand-binding domain. mdpi.com The investigation of various PPAR ligands has revealed that while some agonists can inhibit β-catenin-mediated signaling in a PPARγ-dependent manner, this is not a universal property of all PPARγ activators. nih.gov

Histone Deacetylase (HDAC) Inhibition Potential of Benzamide Analogs

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. google.com The inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. nih.govresearchgate.net

Benzamide derivatives represent a significant class of HDAC inhibitors. nih.govnih.gov Unlike some other classes of HDAC inhibitors like hydroxamates (e.g., SAHA), which are often unselective, benzamides such as CI994, MS275, and MGCD0103 have demonstrated more selective and potent inhibition of specific HDAC isoenzymes, particularly HDAC1 and HDAC3. nih.gov The inhibitory activity of these benzamide analogs correlates with the hyperacetylation of histone H3, leading to the inhibition of cell proliferation and the induction of apoptosis and cell differentiation. nih.gov

The general structure of these inhibitors often includes a zinc-binding group, a linker, and a surface-recognition domain. koreascience.kr In many benzamide-based HDAC inhibitors, the N-(aminopyridine) or N-(2-aminophenyl)-benzamide functionality serves as the zinc-binding group. nih.govkoreascience.kr The introduction of various substituents on the terminal aryl group, which acts as the surface-recognition domain, can significantly impact the antiproliferative activity of these compounds. koreascience.kr For example, N-(2-aminophenyl)-benzamide derivatives have been identified that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

Plasmepsin X Inhibition in Antimalarial Contexts

Plasmepsin X (PMX) is an essential aspartyl protease found in the malaria parasite, Plasmodium falciparum. acs.orgbiorxiv.org It plays a critical role in the parasite's life cycle, specifically in the processes of egress from and invasion of red blood cells. acs.orggoogle.com This makes PMX a high-priority target for the development of new antimalarial drugs. biorxiv.org

The inhibition of PMX, and often dually with the related Plasmepsin IX, can effectively block parasite growth. google.com Research has led to the discovery of potent, orally active PMX inhibitors with demonstrated in vivo efficacy. acs.org While the specific inhibitory activity of this compound against Plasmepsin X has not been detailed, the broader class of benzamide analogs has been investigated in the context of antimalarial drug discovery. covenantuniversity.edu.ng For instance, molecular docking studies have been used to evaluate the potential interactions of benzamide analogs with P. falciparum protein targets. covenantuniversity.edu.ng

One notable compound, 49c , which contains a hydroxylethylamine scaffold, was designed as a peptidomimetic inhibitor of plasmepsins and has been reported to inhibit PfPMX. biorxiv.org Another compound, WM382 , is a highly potent dual inhibitor of PMX and PMIX with both in vitro and in vivo antimalarial activity. acs.org

Mechanistic Investigations of Biological Activity

Molecular Interactions with Viral Oncoproteins (e.g., HPV E6/E7 Degradation Enhancement)

Derivatives of N-phenylbenzamide have been identified as potent agents against high-risk human papillomavirus (HPV). researchgate.netresearchgate.net The oncogenic activity of high-risk HPV types is primarily driven by the E6 and E7 oncoproteins, which target and inactivate tumor suppressor proteins p53 and retinoblastoma protein (pRb), respectively. researchgate.net A key strategy for combating HPV-related malignancies is to inhibit the expression or function of these viral oncoproteins. researchgate.netvietnamjournal.ru

One such N-phenylbenzamide derivative, L17, has demonstrated significant antiviral activity against HPV16. researchgate.netresearchgate.net Mechanistic studies revealed that L17 reduces the expression of HPV16 E6 and E7 at both the mRNA and protein levels. This effect is achieved, at least in part, by enhancing the degradation of the E6 and E7 messenger RNA (mRNA). researchgate.netresearchgate.net The subsequent decrease in E6 and E7 protein levels leads to the upregulation and reactivation of p53 and pRb. researchgate.netresearchgate.net The restoration of these tumor suppressor pathways is crucial for re-establishing cellular growth control. researchgate.net This mechanism highlights the potential of phenylbenzamide derivatives to reverse the oncogenic effects of HPV by directly targeting the stability of its key oncoproteins.

The interaction of the E6 oncoprotein with cellular proteins containing PDZ domains is a critical aspect of its function and is mediated by a PDZ binding motif (PBM) at its C-terminus. plos.org This interaction is a known contributor to HPV-induced malignancy. plos.org While not directly detailing the action of N-n-propyl-4-phenylbenzamide, the broader class of phenylbenzamide inhibitors that target E6/E7 functions represents a significant therapeutic avenue. moffitt.org

Interference with Viral Replication Cycles and Protein Synthesis Pathways

Benzamide (B126) derivatives have been shown to interfere with the replication cycles of various viruses through distinct mechanisms. In the context of Hepatitis B virus (HBV), a class of benzamide (BA) derivatives was discovered to significantly reduce the amount of cytoplasmic HBV DNA. asm.org These compounds act as capsid assembly modulators. They specifically interact with the HBV core protein, promoting the formation of "empty" capsids that lack the viral pregenomic RNA (pgRNA) and DNA polymerase complex. asm.org This action disrupts the normal assembly of nucleocapsids, which are essential for HBV DNA synthesis, thereby inhibiting viral replication. asm.org

In studies of influenza A virus, certain compounds were found to inhibit viral replication by blocking an early stage in the viral life cycle. asm.org These molecules were effective when added shortly after infection but lost efficacy if added later, suggesting they interfere with a step like uncoating, which precedes viral mRNA and protein synthesis. asm.org For Human Immunodeficiency Virus (HIV-1), a benzamide derivative designated AH0109 demonstrated potent anti-HIV-1 activity by impairing both reverse transcription and the nuclear import of viral cDNA, two critical steps in the early phase of the HIV-1 replication cycle. nih.gov

Furthermore, the main protease (Mpro) of viruses like SARS-CoV-2 is a crucial enzyme for processing viral polyproteins, a necessary step for viral replication and protein synthesis. rsc.org Benzamide-containing structures have been investigated as potential inhibitors of Mpro, highlighting another pathway through which these compounds can disrupt the viral life cycle. rsc.org

DNA Minor Groove Binding Mechanisms in Antiprotozoal Action

A significant mechanism for the antiprotozoal activity of benzamide derivatives is their ability to bind to the minor groove of DNA. beilstein-journals.org This is particularly relevant for targeting kinetoplastid parasites like Trypanosoma and Leishmania, whose mitochondrial DNA (kDNA) is rich in AT (adenine-thymine) base pairs, creating a favorable binding site for these small molecules. nih.govacs.orgresearchgate.net

Studies on N-phenylbenzamide analogues and related bis(2-aminoimidazoline) derivatives have shown that these compounds bind strongly and selectively to the AT-rich minor groove of DNA. nih.govacs.orgcsic.es This binding is a non-covalent interaction where the planar, aromatic rings of the benzamide structure fit snugly into the groove, displacing water molecules. beilstein-journals.org The affinity of this binding often correlates with the compound's antiprotozoal efficacy; a stronger binding affinity generally leads to lower IC50 values (a measure of inhibitory concentration) against the parasites. csic.es This interaction with DNA can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to parasite death. The dicationic nature of many of these compounds is often essential for potent activity, enhancing the interaction with the negatively charged DNA backbone. csic.es

Table 1: Correlation of DNA Binding and Antiprotozoal Activity for Benzamide Analogs

| Compound Class | Target Organism | DNA Binding Feature | Activity Correlation |

|---|---|---|---|

| Bis(2-aminoimidazoline) derivatives | Trypanosoma brucei | Strong, selective AT-minor groove binding | Increased activity correlates with increased DNA binding affinity (ΔTm). csic.es |

| Bisarylimidamides | T. brucei, T. cruzi, L. donovani | Strong, selective AT-minor groove binding | Submicromolar inhibitory activity observed. nih.govacs.org |

This table is interactive and summarizes findings from multiple studies on benzamide derivatives.

Modulation of Kinase Signaling Pathways (e.g., WNK-OSR1/SPAK Cascade Inhibition)

The With-No-Lysine [K] (WNK) kinase signaling pathway is a critical regulator of ion homeostasis, and its dysregulation is implicated in conditions like salt-sensitive hypertension. nih.govnih.gov WNK kinases phosphorylate and activate downstream kinases, namely Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline-alanine-rich protein kinase (SPAK). biorxiv.org This activated complex then phosphorylates and regulates various ion co-transporters. nih.gov

Inhibiting the WNK-OSR1/SPAK cascade has emerged as a promising therapeutic strategy. nih.govbiorxiv.org While specific data on this compound is not available, the development of small molecule inhibitors targeting this pathway is an active area of research. nih.govbiorxiv.org The inhibition can be targeted at different points in the cascade. For example, preventing the interaction between WNK kinases and the C-terminal domains of SPAK/OSR1 is a viable strategy to block the activation of these downstream kinases. biorxiv.org Pharmacological inhibition of WNK kinases themselves has been shown to negatively impact the function of immune cells, indicating the pathway's broader physiological importance. researchgate.net The development of specific SPAK inhibitors is considered a prime target for drug development to modulate this pathway with potentially fewer side effects. nih.gov

Cellular Pathway Perturbations (e.g., Induction of Cell Cycle Arrest)

A common mechanistic outcome of the various molecular interactions of benzamide derivatives is the perturbation of fundamental cellular pathways, most notably the cell cycle. The induction of cell cycle arrest is a key mechanism for the antiproliferative and anticancer effects of these compounds. nih.govdntb.gov.ua

Studies on various benzamide and related heterocyclic derivatives have consistently shown an ability to halt cell cycle progression in cancer cells. nih.govresearchgate.net For example, novel piperazine-based benzamide derivatives were found to induce cell cycle arrest in glioblastoma cell lines, an effect mediated by regulating cell cycle-related proteins within the p16INK4a-CDK4/6-pRb pathway. nih.gov Similarly, certain 1,3-thiazolidin-4-one derivatives containing a benzamide moiety caused G1 phase arrest in renal cell adenocarcinoma cells. spandidos-publications.com

The specific phase of the cell cycle that is arrested can vary depending on the compound and the cell type. Benzimidazole derivatives have been shown to arrest cells in the G1, S, or G2/M phases, leading to an inability of the cancer cells to complete mitosis and proliferate. mdpi.com This cell cycle blockade is often a precursor to apoptosis (programmed cell death), further contributing to the compound's cytotoxic effects against cancer cells. dntb.gov.uaspandidos-publications.com In the context of HPV, the downregulation of E6/E7 by a phenylbenzamide derivative restored p53 and pRb function, which in turn induced cell cycle arrest at the G0/G1 phase in cervical cancer cells. researchgate.netresearchgate.net

Table 2: Cell Cycle Arrest Induced by Benzamide Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cell Cycle Phase Arrested | Associated Pathway/Mechanism |

|---|---|---|---|

| Piperazine based benzamides | Glioblastoma (C6, U87-MG, U251) | Not specified, but cell cycle regulated | p16INK4a-CDK4/6-pRb pathway. nih.gov |

| 3-(6-aminopyridin-3-yl)benzamides | Multiple cancer lines | G2/M phase | Inhibition of Aurora B kinase. dntb.gov.uaresearchgate.net |

| N-Phenylbenzamide derivative (L17) | Cervical (CaSki) | G0/G1 phase | Upregulation of p53 and pRb. researchgate.netresearchgate.net |

| Thiazolidin-4-one benzamides | Renal (769-P) | G1 phase | Prevents mitotic divisions. spandidos-publications.com |

This table is interactive and provides a summary of research findings on cell cycle perturbation.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape (conformation) and the distribution of electrons (electronic structure). Methods like Density Functional Theory (DFT) are employed to investigate these characteristics for N-phenylbenzamide derivatives. acs.org

Studies on the N-phenylbenzamide framework reveal that the conformation is generally consistent but can be influenced by crystal packing forces. acs.orgresearchgate.net Theoretical computations help elucidate these conformational possibilities and the energy barriers between them. For instance, calculations of the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-poor regions of the molecule. researchgate.netnih.gov The MEP for the N-phenylbenzamide group shows alternating negative and positive regions across the molecule's face, which can influence how it interacts with other molecules through weak forces like C–H···O, C–H···N, C–H···π, and π···π interactions. researchgate.net These calculations are also used to interpret NMR spectral parameters and understand the effects of solvents on the molecular structure. dnu.dp.ua Furthermore, computational studies have been used to analyze structure-function relationships in N-phenylbenzamide derivatives, demonstrating how asymmetric functionalization can enhance properties like electron transport rectification by altering the energy of the frontier molecular orbitals (e.g., HOMO). acs.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of compounds against biological targets and to understand the molecular basis of their activity. For N-phenylbenzamide derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

Research has shown that these derivatives are promising as inhibitors of various protein kinases, which are key targets in cancer therapy. scirp.orgscirp.org Docking simulations have been performed against a wide array of kinases, such as ABL1 kinase, and other enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), which is an antimalarial target. nih.govnih.govresearchgate.net These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking of imidazole-based N-phenylbenzamide derivatives into ABL1 kinase revealed a higher binding affinity for active compounds compared to controls. nih.govdoaj.org Similarly, docking studies on N-phenylbenzamides as potential antibacterial and antifungal agents have targeted enzymes like aminoglycoside-2″-phosphotransferase-IIa and aspartic proteinases. mdpi.comresearchgate.netnih.gov

Table 1: Representative Molecular Docking Studies on N-phenylbenzamide Derivatives This table is generated based on available data for the N-phenylbenzamide class and is for illustrative purposes.

| Derivative Class | Target Protein | Docking Software | Key Findings/Interactions | Reference |

|---|---|---|---|---|

| Imidazole-based N-phenylbenzamides | ABL1 Kinase | Not Specified | Active derivatives showed higher binding affinity than the control. | nih.govdoaj.org |

| General N-phenylbenzamides | Protein Kinases (102 receptors) | Not Specified | Docking scores were obtained and benchmarked against reference ligands. | scirp.org |

| Nicotinamide-based derivative | VEGFR-2 | Not Specified | Terminal N-phenylbenzamide interacts with hydrophobic side chains of Leu887 and Ile886. | mdpi.com |

| General N-phenylbenzamides | PfDHODH | Not Specified | Candidates were shortlisted for synthesis based on docking scores. | researchgate.net |

| 2-hydroxy-N-phenylbenzamide derivatives | AChE/BuChE | Not Specified | Identified ligands with high predicted inhibitory effects against enzymes related to Alzheimer's disease. | sciforum.net |

Molecular Dynamics Simulations for Binding Dynamics Analysis

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movement of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to refine the understanding of binding interactions.

For N-phenylbenzamide derivatives, MD simulations have been used to confirm the stability of their complexes with target proteins like ABL1 kinase and PARP-1. nih.govnih.govinnovareacademics.in Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial pose, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. innovareacademics.inresearchgate.net Stable RMSD values and minimal RMSF fluctuations suggest that the ligand remains tightly bound in the active site. innovareacademics.inresearchgate.net Analysis of hydrogen bond occupancy and the radius of gyration (Rg) throughout the simulation further characterizes the stability and compactness of the complex. mdpi.comresearchgate.netmdpi.com For example, a 100 ns MD simulation of a nicotinamide-based derivative with VEGFR-2 showed the complex remained stable, confirming a strong binding interaction. mdpi.com

Table 2: Summary of Molecular Dynamics Simulation Findings for N-phenylbenzamide Derivative Complexes This table is generated based on available data for the N-phenylbenzamide class and is for illustrative purposes.

| Derivative Complex | Simulation Length | Key Stability Metrics (RMSD, RMSF) | Interaction Stability | Reference |

|---|---|---|---|---|

| Imidazole-based derivative with ABL1 Kinase | 5 ns | Stable RMSD and RMSF plots for active compounds. | Stable hydrogen bond formation observed. | researchgate.net |

| Phenyl benzamide (B126) derivative with PARP-1 | 100 ns | RMSD fluctuations ranged from 1.2 to 2.7 Å; RMSF deviations were minimal (0.5 to 0.9 Å). | Key hydrogen bonds with Tyr896, Arg878, Asp766, and Ser904 were consistently stable. | innovareacademics.in |

| Nicotinamide-based derivative with VEGFR-2 | 100 ns | Stable RMSD (average 3.85 Å after initial fluctuation) and RoG (average 20.7 Å). | Ligand remained bound to the protein throughout the simulation. | mdpi.com |

| Natural compound hits (related study) with HNoV RdRp | 100 ns | Docked complexes showed good stability. | Stable H-bond interactions. | mdpi.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). These mathematical models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been applied to various N-phenylbenzamide derivatives to guide the design of more potent agents. igi-global.com For example, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamide derivatives as antiulcer agents identified key descriptors like LogD and specific shadow parameters that influence H+/K+-ATPase inhibition. igi-global.com In another study targeting the antimalarial enzyme PfDHODH, 3D-QSAR models (CoMFA and CoMSIA) were developed to predict the activity of designed benzanilides. researchgate.net These models help researchers understand which structural properties—such as steric, electrostatic, or hydrophobic fields—are critical for biological activity, thereby facilitating the lead optimization process. researchgate.netresearchgate.net

In Silico Prediction of Pharmacological and Interaction Profiles

Beyond single-target interactions, computational tools can predict a compound's broader pharmacological profile, including its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such in silico predictions are vital in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles.

For various N-phenylbenzamide derivatives, ADMET properties have been predicted using online tools and software like pkCSM. mdpi.comresearchgate.netresearchgate.net For instance, one study predicted that a series of N-phenylbenzamides had a small volume of distribution, suggesting higher concentrations in plasma than in tissue. mdpi.comresearchgate.net The same study predicted that the compounds would not be inhibitors of major drug-metabolizing enzymes like CYP2D6 and CYP3A4, indicating a lower risk of drug-drug interactions. mdpi.comresearchgate.net Other studies have used similar in silico tools to evaluate the drug-likeness of novel N-phenylbenzamide derivatives, reinforcing their potential for further development as therapeutic agents. nih.govdoaj.orgjonuns.com

Table 3: Predicted ADMET Properties for a Series of N-phenylbenzamide Derivatives Data based on a representative study of N-phenylbenzamide derivatives (3a-e) using pkCSM software. mdpi.comresearchgate.net

| Property | Predicted Outcome | Implication |

|---|---|---|

| Caco-2 Permeability | Low (<8 × 10⁻⁶ cm/s) | Poor intestinal absorption, suggesting suitability for topical use. |

| Volume of Distribution (VDss) | Low (< -0.15 log L/kg) | Drug concentration is likely higher in plasma than in tissues. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibition | No | Low potential for drug-drug interactions via this enzyme. |

| CYP3A4 Inhibition | No | Low potential for drug-drug interactions via this enzyme. |

Conformational Analysis and Polymorphic Behavior at a Molecular Level

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have distinct physical properties, which is of critical importance in the pharmaceutical industry. The N-phenylbenzamide scaffold has been identified as a "polymorphophore," a molecular moiety that may encourage the formation of polymorphs. researchgate.net

Computational and experimental studies have shown that the conformation of the N-phenylbenzamide group, while generally stable, can be altered by crystal packing, leading to different polymorphic forms. acs.orgresearchgate.net The interplay of intermolecular forces, such as N-H···O hydrogen bonds and various weak interactions (C-H···O, C-H···π), plays a significant role in defining the supramolecular assembly in the solid state. acs.orgnih.gov For example, in trifluoromethyl- and cyano-substituted N-phenylbenzamides, changes in the position of the substituent lead to different molecular conformations and crystal packing arrangements. nih.gov In some cases, compounds crystallize as concomitant dimorphs, where two different crystal forms are obtained in the same experiment. researchgate.net Computational methods, including crystal structure prediction and analysis of the interaction energy landscape, are used to understand why certain packing arrangements are favored and to rationalize the relationships between different polymorphic structures. nih.govmdpi.com

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, HRMS, IR)

Spectroscopic methods are indispensable for the structural elucidation of organic molecules like N-n-propyl-4-phenylbenzamide. While specific experimental data for this compound is not extensively reported in publicly available literature, its expected spectral characteristics can be inferred from closely related analogues such as N-propylbenzamide and various N-phenylbenzamide derivatives. rsc.orgoup.com

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the n-propyl chain protons.

The aromatic region would likely show complex multiplets between δ 7.0 and 8.0 ppm. The protons of the 4-phenyl substituent and the benzoyl group would give rise to these signals. The n-propyl group would display three characteristic signals: a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group at approximately δ 1.6 ppm, and a triplet for the methylene (CH₂) group attached to the nitrogen atom (N-CH₂) around δ 3.4 ppm. The broad singlet for the amide proton (N-H) would typically appear downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 9H |

| N-H | 5.5 - 8.5 | Broad Singlet | 1H |

| N-CH₂ | ~ 3.4 | Triplet | 2H |

| CH₂ | ~ 1.6 | Sextet | 2H |

| CH₃ | ~ 0.9 | Triplet | 3H |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the n-propyl group. The carbonyl carbon (C=O) of the amide is typically observed in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 120 and 140 ppm. The n-propyl group carbons would have characteristic shifts: the N-CH₂ carbon around δ 40-50 ppm, the adjacent CH₂ carbon around δ 20-25 ppm, and the terminal CH₃ carbon around δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Aromatic-C | 120 - 140 |

| N-CH₂ | 40 - 50 |

| CH₂ | 20 - 25 |

| CH₃ | 10 - 15 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for determining the elemental composition and exact mass of a compound. For this compound (C₁₆H₁₇NO), the calculated exact mass can be determined. HRMS analysis, typically using electrospray ionization (ESI), would show the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular formula with high accuracy. nih.govresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band for the amide C=O stretching vibration would be observed around 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group would be observed just below 3000 cm⁻¹. rsc.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

Note: These are predicted values based on analogous structures.

X-ray Diffraction Studies for Solid-State Conformation and Polymorphism in N-Phenylbenzamides

Research on various N-phenylbenzamide derivatives has shown that the conformation of the central amide group and the dihedral angles between the phenyl rings are key structural features. evitachem.com The planarity of the amide group is crucial, and intermolecular hydrogen bonding, typically of the N-H···O type, plays a significant role in the crystal packing. These hydrogen bonds often lead to the formation of chains or more complex networks in the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in N-phenylbenzamides. Different polymorphs can exhibit distinct physical properties, and their formation can be influenced by factors such as the solvent used for crystallization and the presence of various substituents. Studies have indicated that even subtle changes in molecular structure can lead to different packing arrangements and, consequently, polymorphism. The investigation of polymorphism in N-phenylbenzamides is crucial for understanding their structure-property relationships.

Future Perspectives and Translational Research Opportunities

Rational Design and Development of Next-Generation N-Phenylbenzamide Analogs

The core N-phenylbenzamide structure offers significant opportunities for synthetic modification, allowing for the fine-tuning of its properties. rsc.org The rational design of next-generation analogs is a key focus of ongoing research, leveraging computational and structure-activity relationship (SAR) studies to create compounds with enhanced therapeutic potential. nih.gov

A primary strategy involves computational screening to predict the properties of novel derivatives before their synthesis. rsc.org This in silico approach, which includes methods like molecular docking and pharmacophore modeling, has proven effective in the development of N-phenylbenzamide derivatives as potential protein kinase inhibitors. scirp.org For instance, researchers have designed new analogs by retaining the N-phenylbenzamide linker of known inhibitors while introducing different substituents to improve binding affinity and specificity. scirp.org

SAR studies on synthesized analogs have yielded crucial insights for rational design. Key findings include:

Functional Group Modification : The addition of specific functional groups can dramatically alter a compound's activity. For example, functionalizing the N-phenylbenzamide backbone with electron-donating methoxy (B1213986) groups was found to increase molecular rectification properties. rsc.org In the context of histone acetyltransferase (HAT) modulators, subtle changes to side chains on the N-phenylbenzamide scaffold could switch the compound's effect from activation to inhibition of the p300 enzyme. biorxiv.org

Scaffold Hopping and Hybridization : Combining the N-phenylbenzamide core with other pharmacologically active moieties is a promising avenue. Researchers have created hybrid molecules incorporating fragments like phthalimide (B116566), benzimidazole, or purine (B94841) to target specific biological pathways, such as acetylcholinesterase inhibition for potential Alzheimer's disease therapy or targeting ABL1 kinase in cancer. brieflands.comnih.gov

** Physicochemical Property Optimization**: Modifications are also aimed at improving drug-like properties. For inhibitors of the Venezuelan Equine Encephalitis Virus (VEEV), optimization of the amidine structure on the phenylbenzamide core is being pursued to refine in vivo pharmacokinetic parameters and enhance brain exposure. acs.org Similarly, for mitochondrial permeability transition pore (PTP) inhibitors, SAR optimization led to analogs with high calcium retention capacity and good permeability. nih.gov

This iterative cycle of computational design, chemical synthesis, and biological evaluation facilitates the development of more potent and selective N-phenylbenzamide analogs for a range of therapeutic targets. biorxiv.orgresearchgate.net

Exploration of Novel Therapeutic Indications for N-n-Propyl-4-phenylbenzamide and its Derivatives